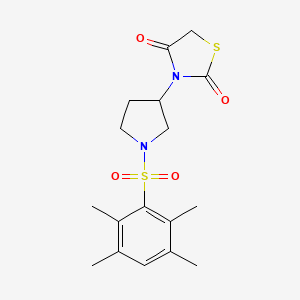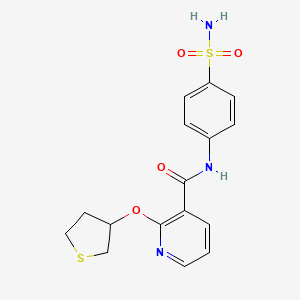
N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is not detailed in the available resources. For more information, it is recommended to inquire with the supplier.Molecular Structure Analysis
The molecular weight of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is 379.45. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” are not detailed in the available resources .Scientific Research Applications
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, related in structure to N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, were designed and synthesized, demonstrating significant fungicidal activities. Specifically, compounds exhibited excellent efficacy against cucumber downy mildew, surpassing that of commercial fungicides. These findings underscore the potential of N-(thiophen-2-yl) nicotinamide derivatives as lead compounds for developing new fungicides (Wu et al., 2022).
Chemical Delivery Systems
Research on various sulfonamide chemical delivery systems, including derivatives of nicotinamide, has demonstrated their utility in treating cerebral toxoplasmosis. The sulfamethoxazole derivative, incorporating a reduced nicotinamide moiety, showcased rapid oxidation and high lipophilicity, indicating the potential of nicotinamide derivatives in enhancing drug delivery to the brain (Brewster et al., 1991).
Corrosion Inhibition
Nicotinamide derivatives have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors effectively suppress both anodic and cathodic processes, demonstrating mixed-type inhibition behavior. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, suggesting potential applications in protecting metal surfaces from corrosion (Chakravarthy et al., 2014).
Synthetic Nicotinamide Cofactor Analogues
The development of synthetic nicotinamide cofactor analogues has opened new avenues in organic chemistry and biocatalysis. Altering the adenine dinucleotide moiety and varying the amide functional group on the pyridine ring have enhanced the rate of redox reactions, both enzymatic and chemical. These analogues are explored for their potential in facilitating redox chemistry, highlighting the versatility of nicotinamide derivatives (Paul et al., 2014).
Metabolic Effects in Cancer Cells
A study on the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition in human cancer cells utilized FK866, a small molecule inhibitor of NAMPT, to explore metabolic perturbations. The research revealed significant alterations in amino acid metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway, offering insights into the role of nicotinamide in cellular metabolism and its potential as a target for cancer therapy (Tolstikov et al., 2014).
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)23-12-7-9-24-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAIXKKPVOXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

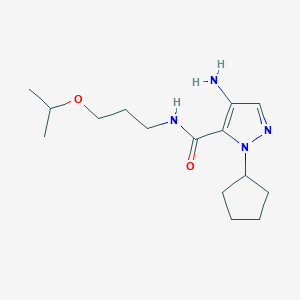
![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

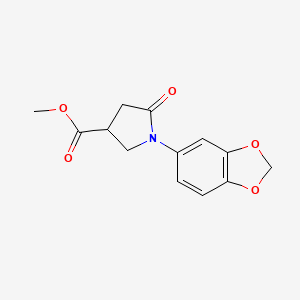
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
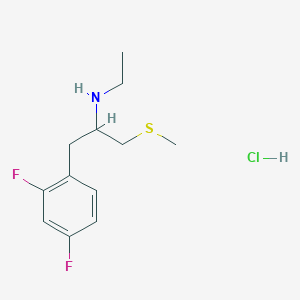
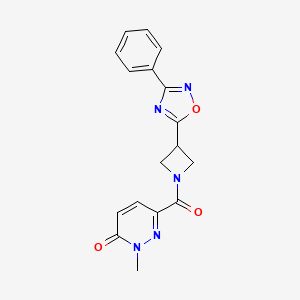
![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
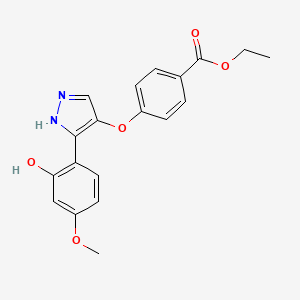
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
